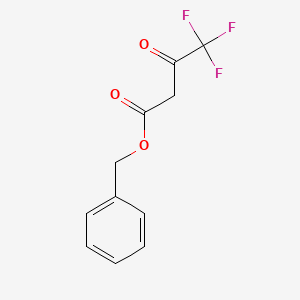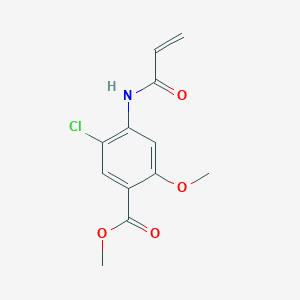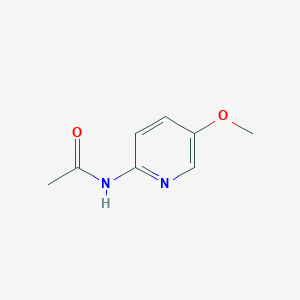
benzyl4,4,4-trifluoro-3-oxobutanoate
Vue d'ensemble
Description
benzyl4,4,4-trifluoro-3-oxobutanoate is an organic compound with the molecular formula C11H9F3O3. It is characterized by the presence of a benzyl group attached to a trifluoromethyl-substituted acetoacetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
benzyl4,4,4-trifluoro-3-oxobutanoate can be synthesized through a Claisen condensation reaction. This involves the reaction of benzyl acetate with trifluoroacetic anhydride in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under mild conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of benzyl 4,4,4-trifluoroacetoacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is carefully monitored, and the product is purified using techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
benzyl4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted benzyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
benzyl4,4,4-trifluoro-3-oxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of benzyl 4,4,4-trifluoroacetoacetate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4,4,4-trifluoroacetoacetate
- Methyl 4,4,4-trifluoroacetoacetate
- Propyl 4,4,4-trifluoroacetoacetate
Uniqueness
benzyl4,4,4-trifluoro-3-oxobutanoate is unique due to the presence of the benzyl group, which imparts distinct chemical properties compared to its ethyl, methyl, and propyl counterparts. The benzyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H9F3O3 |
|---|---|
Poids moléculaire |
246.18 g/mol |
Nom IUPAC |
benzyl 4,4,4-trifluoro-3-oxobutanoate |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)9(15)6-10(16)17-7-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
WMVBJZJEKKTDBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CC(=O)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl-[(3-trifluoromethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B8683720.png)






